tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Description
“tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate” is an organic compound of growing interest in scientific research and industry due to its diverse range of applications in fields such as drug synthesis. It is a useful organic compound for research related to life sciences .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel benzotriazinyl radical, 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl (2), was prepared and its magneto-structural correlation was investigated . Another example is the synthesis of a compound where the free amine was transformed into pexidartinib 8 by reducing amination .Molecular Structure Analysis
The molecular formula of “this compound” is C18H25F3N2O2, and it has a molecular weight of 358.4 . The structure of similar compounds has been analyzed using X-ray crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl carbamate, a similar compound, is a white to slightly yellow needle-shaped solid at room temperature and pressure . It is soluble in polar solvents like N,N-dimethylformamide and alcohols, but not easily soluble in nonpolar solvents like alkanes .Properties
IUPAC Name |
tert-butyl N-[[4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(7-9-22-10-8-17)13-5-4-6-14(11-13)18(19,20)21/h4-6,11,22H,7-10,12H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACSCUBVLCSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678268 | |
Record name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634465-51-3 | |
Record name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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